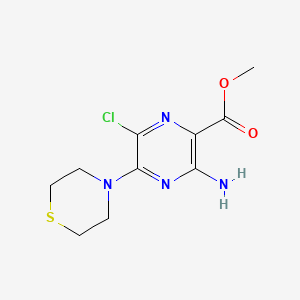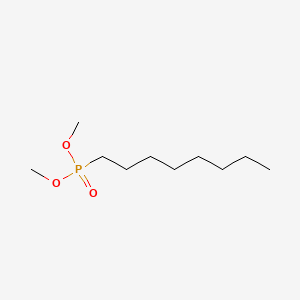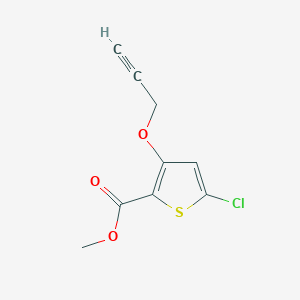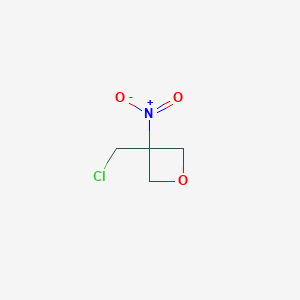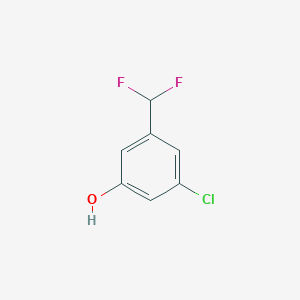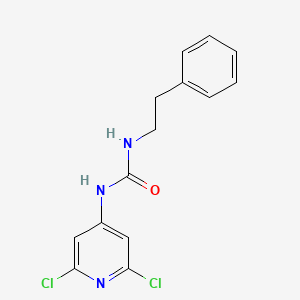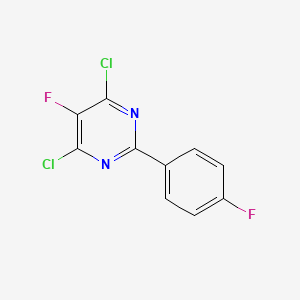![molecular formula C14H12F3NO B15089545 [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 1022379-80-1](/img/structure/B15089545.png)
[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenylmethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents
Major Products:
Oxidation Products: Oxides, hydroxylated derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Substituted phenoxyphenylmethanamine derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Another compound with a trifluoromethyl group, used in different applications.
Trifluoromethylphenylboronic acid: Used in coupling reactions similar to [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1022379-80-1 |
|---|---|
Formule moléculaire |
C14H12F3NO |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18/h1-8H,9,18H2 |
Clé InChI |
ZBZCERFGQGUNDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


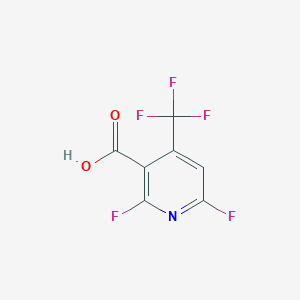
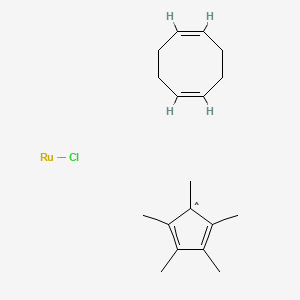
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
